molecular formula C11H11ClN2O B14166721 2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 1253791-52-4

2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14166721
CAS No.: 1253791-52-4
M. Wt: 222.67 g/mol
InChI Key: OOSIKNKXRXPEFE-UHFFFAOYSA-N
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Description

2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloroethyl group and a methyl group attached to a pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-chloroethylamine hydrochloride with 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl group onto the pyrido[1,2-a]pyrimidinone core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted derivatives with various functional groups replacing the chloroethyl group.

    Oxidation: The major products are N-oxides and other oxidized derivatives.

    Reduction: The major products are reduced forms such as amines and alcohols.

Scientific Research Applications

2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a tool compound in chemical biology research to investigate the mechanisms of action of related compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound’s effects on cellular pathways are mediated through its binding to these targets, resulting in changes in cellular signaling and function.

Comparison with Similar Compounds

2-Chloroethyl-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar structure but differs in the position of the chloroethyl group.

    This compound N-oxide: This oxidized derivative has different chemical properties and reactivity.

    This compound analogs: These analogs have variations in the substituents on the pyrido[1,2-a]pyrimidinone core, leading to differences in their biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1253791-52-4

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(2-chloroethyl)-3-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)13-10-4-2-3-7-14(10)11(8)15/h2-4,7H,5-6H2,1H3

InChI Key

OOSIKNKXRXPEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC=CN2C1=O)CCCl

Origin of Product

United States

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